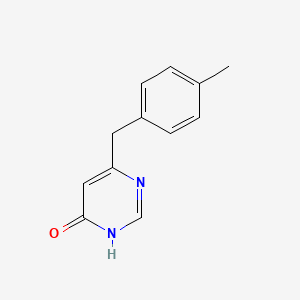![molecular formula C10H18ClNO3 B1487232 Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride CAS No. 2203717-15-9](/img/structure/B1487232.png)
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride
Descripción general
Descripción
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride (MAMOC) is a common synthetic compound used in scientific research and laboratory experiments. It is an organic compound with a molecular formula of C10H19ClN2O3. MAMOC is a white, crystalline solid with a melting point of 121°C. It is soluble in water and has a slight odor.
Aplicaciones Científicas De Investigación
1. Use in Peptide Synthesis
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride has been explored for its potential use in peptide synthesis. It serves as a novel class of dipeptide synthons, as demonstrated in the successful preparation of nonapeptides, which are analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This indicates its utility as a dipeptide building block in peptide synthesis (Suter et al., 2000).
2. In Synthesis of Functionalized Derivatives
The compound is also involved in the synthesis of functionalized derivatives, such as γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are important structural sub-units in various classes of bioactive compounds. The nucleophilic ring-opening reaction of related structures leads to the formation of these derivatives, showing the compound's relevance in the creation of complex molecular structures (Santos et al., 2000).
3. Electrophilic Amination of C-H-Acidic Compounds
The compound plays a role in the electrophilic amination of C-H-acidic compounds. This involves reactions with various acid derivatives and other C-H acids, leading to the formation of geminal diamino acid derivatives and other complex molecular structures. Such reactions underscore its versatility in organic synthesis (Andreae et al., 1992).
4. Stereoselectivity and Substrate Specificity Studies
Studies on the stereoselectivity and substrate specificity of yeast epoxide hydrolase (YEH) have utilized methyl-substituted 1-oxaspiro[2.5]octanes, including derivatives of Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride. These studies provide insights into the structural determinants of substrate specificity and stereoselectivity, which are crucial in enzymatic reactions and biocatalysis (Weijers et al., 2005).
Propiedades
IUPAC Name |
methyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(7-11)6-9(10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREUGZWIPGTGRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC12CCOCC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)

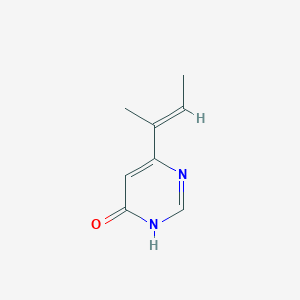


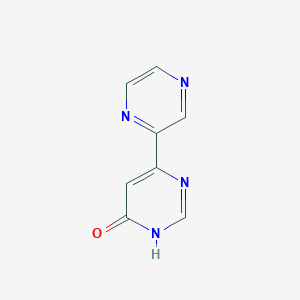
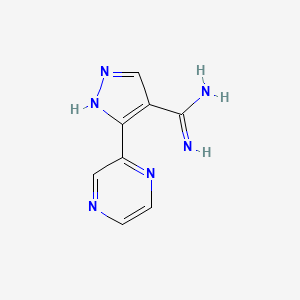


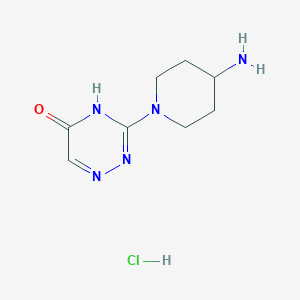
![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)
![5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B1487171.png)
